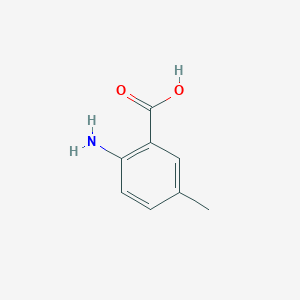

2-Amino-5-methylbenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUUUJWWOARGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183629 | |

| Record name | 2-Amino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-78-8 | |

| Record name | 2-Amino-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418XAJ22V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-amino-5-methylbenzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 5-methylanthranilic acid, is an aromatic amino acid derivative. Its structural features, including the amino and carboxylic acid functional groups, make it a versatile starting material for the synthesis of a variety of more complex molecules, including quinazolinediones. This guide focuses on a reliable and well-documented two-step synthesis route commencing from p-toluic acid.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Nitration of p-Toluic Acid: The initial step is the electrophilic aromatic substitution of p-toluic acid to introduce a nitro group at the position ortho to the carboxylic acid, yielding 2-nitro-5-methylbenzoic acid.

-

Reduction of 2-Nitro-5-methylbenzoic Acid: The subsequent step involves the reduction of the nitro group to a primary amine, affording the final product, this compound.

The overall synthesis pathway is depicted below:

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-methylbenzoic Acid

This procedure details the nitration of p-toluic acid to yield the key intermediate, 2-nitro-5-methylbenzoic acid.

Materials:

-

p-Toluic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

Experimental Workflow:

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add p-toluic acid to the cold sulfuric acid while stirring to ensure complete dissolution, maintaining a low temperature.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the p-toluic acid solution, ensuring the reaction temperature is maintained between 0-10°C.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring, which will cause the 2-nitro-5-methylbenzoic acid to precipitate.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Dry the product in a vacuum oven. The resulting brown solid can often be used in the next step without further purification.[1]

Step 2: Synthesis of this compound

This procedure details the reduction of the nitro group of 2-nitro-5-methylbenzoic acid to an amino group using catalytic hydrogenation.

Materials:

-

2-Nitro-5-methylbenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filtration agent (e.g., Celite)

Experimental Workflow:

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-nitro-5-methylbenzoic acid in ethanol.

-

Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.[2]

-

Seal the vessel and evacuate the air, then introduce hydrogen gas. This process should be repeated three times to ensure an inert atmosphere.[2]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen balloon is suitable for small-scale reactions) at room temperature. For larger scales, a Parr hydrogenation apparatus can be used.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| p-Toluic Acid | C₈H₈O₂ | 136.15 | 180-182 | White solid | 99-94-5 |

| 2-Nitro-5-methylbenzoic Acid | C₈H₇NO₄ | 181.15 | 177-180[1] | Light yellow to brown solid[1] | 1975-52-6 |

| This compound | C₈H₉NO₂ | 151.16 | 177.1-177.7[3] | Yellow crystalline powder[3] | 2941-78-8 |

Table 2: Spectroscopic Data for 2-Nitro-5-methylbenzoic Acid

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.93 (s, 1H), 8.30-8.32 (d, J=8.0 Hz, 1H), 7.48-7.50 (d, J=8.0 Hz, 1H), 2.79 (s, 3H)[1] |

| Mass Spectrum (EI) | Major peaks at m/z 181 (M+), 164, 135, 119, 91, 77, 65, 51[4] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Available spectral data can be found in various databases.[5] |

| ¹³C NMR (CDCl₃ & DMSO-d₆) | Available spectral data can be found in various databases.[6] |

| IR Spectrum | Available spectral data can be found in various databases.[7] |

| Mass Spectrum (EI) | Major peaks at m/z 151 (M+), 134, 106, 77, 51[7] |

Table 4: Typical Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| Nitration | HNO₃, H₂SO₄ | 0 - 10 | 1 - 2 | 90-98[1] | >95 |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Room Temperature | 2 - 4 | >95[2] | >99 (after recrystallization) |

Safety Considerations

-

Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitration Reaction: Nitration reactions are exothermic and can proceed uncontrollably if the temperature is not carefully controlled. Slow, dropwise addition of the nitrating mixture and efficient cooling are crucial.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably in a wet state.

Disclaimer: This guide is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and governmental regulations.

References

- 1. 2-Methyl-5-nitrobenzoic acid | 1975-52-6 [chemicalbook.com]

- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]

- 5. This compound(2941-78-8) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is an aromatic amino acid derivative with the chemical formula C₈H₉NO₂.[1][2][3] It appears as a white to off-white or pale cream to yellow crystalline powder.[1][3][4] This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals.[1][3] Its bifunctional nature, containing both a carboxylic acid and an amino group, makes it a versatile intermediate for constructing more complex molecules.[1][3] This technical guide provides an in-depth overview of its core physicochemical properties, complete with experimental protocols and workflow visualizations to support research and development activities.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | White to off-white, pale cream to yellow crystalline powder | [1][3][4] |

| Melting Point | 174-177 °C (decomposes) | [1][5] |

| Boiling Point | 316.6 °C at 760 mmHg | [1][5] |

| Density | 1.254 - 1.3 g/cm³ | [1][5] |

| Flash Point | 145.3 °C | [5] |

| Vapor Pressure | 0.000171 mmHg at 25°C | [1] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility | Very soluble in water.[2] Slightly soluble in DMSO and Methanol.[6] | [2][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.67 - 1.8566 | [1][5] |

| pKa (Predicted) | 2.27 ± 0.10 | [6] |

Spectroscopic Data

| Property | Details | Source(s) |

| ¹H NMR | 400 MHz in DMSO-d6 | [1] |

| ¹³C NMR | in DMSO-d6 | [1] |

| Infrared (IR) | KBr disc; nujol mull | [1] |

| Mass Spectrum | Electron Ionization | [1] |

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[7][8] The capillary method is a common and straightforward technique for this determination.[9]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Sample of this compound (dry and powdered)[9]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[7][9]

-

Heating:

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[7][10]

Determination of pKa by Potentiometric Titration

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. Potentiometric titration is a precise method for determining pKa by monitoring the pH of a solution as a titrant is added.[11]

Materials:

-

pH meter with a glass electrode[12]

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound of known concentration in water

-

Buffer solutions for pH meter calibration

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Pipette a known volume of the this compound solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer.[12]

-

Titration: Immerse the pH electrode in the solution. Begin stirring and record the initial pH. Add the strong base titrant from the burette in small, known increments. After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[12]

-

Data Analysis: Continue the titration past the equivalence point. Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point.[12]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13][14]

Materials:

-

Stoppered glass flasks or vials

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)[13]

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

-

Solvent (e.g., water, buffer of a specific pH)

-

Excess solid this compound

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.[13][14]

-

Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature. Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][15]

-

Sample Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample.[13][14]

-

Quantification: Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method such as UV-Vis spectrophotometry or HPLC.[13]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and synthetic workflows.

Synthesis of this compound

A common synthetic route for this compound involves the reduction of 5-methyl-2-nitrobenzoic acid.[16]

Caption: Synthetic workflow for this compound.

Experimental Workflow for Melting Point Determination

This diagram outlines the logical steps for determining the melting point of a substance.

Caption: Workflow for melting point determination.

Experimental Workflow for Solubility Determination

This diagram illustrates the shake-flask method for determining aqueous solubility.

Caption: Workflow for shake-flask solubility determination.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(2941-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:2941-78-8 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 2941-78-8 [m.chemicalbook.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. pennwest.edu [pennwest.edu]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. enamine.net [enamine.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. This compound | 2941-78-8 [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is a substituted anthranilic acid derivative with the CAS number 2941-78-8.[1][2] It is a versatile organic compound that serves as a crucial building block and intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[2][3][4] Its bifunctional nature, containing both a primary amine and a carboxylic acid group on a methylated benzene (B151609) ring, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.[3][4][5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white or beige crystalline solid at room temperature.[3] Its structural characteristics contribute to moderate solubility in polar organic solvents and hot water.[2][3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Melting Point | 174-177 °C (decomposes) | [3][6] |

| Boiling Point | 316.6 °C at 760 mmHg | [1][3] |

| Density | 1.254 - 1.3 g/cm³ | [3][7] |

| Flash Point | 145.3 °C | [1][8] |

| pKa | 2.27 ± 0.10 (Predicted) | [9] |

| Vapor Pressure | 0.000171 mmHg at 25°C | [3] |

| Appearance | White to off-white, beige, or yellow crystalline powder | [2][3][8] |

| Solubility | Very soluble in water; soluble in DMSO and Methanol (slightly) | [2][8][9] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Shifts (δ) | Source(s) |

| ¹H NMR (DMSO-d₆) | δ: 2.13 (s, 3H, -CH₃), 6.65 (d, J=8.6 Hz, 1H, Ar-H), 7.06 (dd, J=8.6, 1.8 Hz, 1H, Ar-H), 7.48 (d, J=1.1 Hz, 1H, Ar-H) | |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 151. Other fragments: m/z 134, 106, 77. | [10] |

| IR (KBr) | Broad O-H stretch (~3300-2500 cm⁻¹), N-H stretch (~3400-3300 cm⁻¹), C=O stretch (~1700-1680 cm⁻¹), Aromatic C=C stretch (~1625-1465 cm⁻¹) | [11] |

¹H NMR Spectroscopy: The proton NMR spectrum shows a singlet for the methyl protons at approximately 2.13 ppm.[12] The three aromatic protons appear as distinct signals in the downfield region, consistent with the substituted benzene ring.[12]

Mass Spectrometry: The electron ionization mass spectrum shows the molecular ion peak at an m/z of 151, corresponding to the molecular weight of the compound.[10]

Infrared Spectroscopy: The IR spectrum is characterized by a broad absorption band for the carboxylic acid O-H stretching, which overlaps with C-H stretching vibrations.[13] Distinctive peaks for the N-H stretching of the primary amine and the C=O stretching of the carbonyl group are also prominent.[13]

Synthesis and Manufacturing

This compound is produced synthetically, as it does not occur in significant quantities in nature.[3] The most common industrial synthesis involves the nitration of p-toluic acid, followed by the reduction of the resulting nitro group to an amine.[3]

Experimental Protocol: Synthesis from 5-Methyl-2-nitrobenzoic acid

A widely used laboratory-scale synthesis involves the catalytic hydrogenation of 5-methyl-2-nitrobenzoic acid. This method is efficient and results in a high yield of the desired product.

Objective: To synthesize this compound by the reduction of 5-methyl-2-nitrobenzoic acid.

Materials:

-

5-methyl-2-nitrobenzoic acid

-

Ethanol (B145695) or Tetrahydrofuran (THF)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve 5-methyl-2-nitrobenzoic acid (e.g., 20 g, 110 mmol) in a suitable solvent such as ethanol or THF (e.g., 250 mL).[12][14]

-

Carefully add the 10% Pd/C catalyst (e.g., 1-1.5% by weight of the starting material) to the solution.[12][14]

-

Subject the reaction mixture to a hydrogen atmosphere (a hydrogen balloon is sufficient for lab scale).[12][14]

-

Stir the mixture vigorously at room temperature. The reaction is typically monitored until completion, which may take several hours to overnight (e.g., 18 hours).[12][14]

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of diatomaceous earth.[12][14]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary. A yield of approximately 96% has been reported for this procedure.[12]

References

- 1. This compound | 2941-78-8 | FA17633 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAS#:2941-78-8 | Chemsrc [chemsrc.com]

- 8. This compound(2941-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound CAS#: 2941-78-8 [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound | 2941-78-8 [chemicalbook.com]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

spectral data of 2-Amino-5-methylbenzoic acid (¹H NMR, ¹³C NMR, IR)

This guide provides a comprehensive overview of the spectral data for 2-Amino-5-methylbenzoic acid (CAS No: 2941-78-8), a key intermediate in various chemical syntheses. The document details its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy data. This information is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and quality control of this compound.

Spectroscopic Data

The following sections present the quantitative spectral data for this compound in structured tables for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms. The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz instrument.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: While search results confirm the existence of the spectrum, specific peak assignments were not detailed.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments within a molecule. The ¹³C NMR spectrum for this compound was obtained in DMSO-d₆.[2][3][4]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: While search results confirm the existence of the spectrum, specific peak assignments were not detailed.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups. The IR spectrum of this compound has been recorded using techniques such as KBr disc and nujol mull.[2][5]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not available in search results | N-H stretch (amine) |

| Specific peak data not available in search results | O-H stretch (carboxylic acid) |

| Specific peak data not available in search results | C=O stretch (carboxylic acid) |

| Specific peak data not available in search results | Aromatic C-H stretch |

| Specific peak data not available in search results | Aromatic C=C stretch |

| Specific peak data not available in search results | C-N stretch |

| Specific peak data not available in search results | C-O stretch |

Note: While the functional groups can be inferred from the structure, the exact wavenumbers were not provided in the search results.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A standard procedure for obtaining NMR spectra involves the following steps:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[6] The solution is then transferred to a 5 mm NMR tube, ensuring it is free of any particulate matter.[6]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[6] A sufficient number of scans (e.g., 16 or 32) are collected to achieve a good signal-to-noise ratio.[6]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. A larger number of scans is usually required to obtain a spectrum with adequate signal intensity.

-

Data Processing: The raw data is processed using Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.[6] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[6]

Infrared (IR) Spectroscopy

A common method for acquiring the IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Disc Method): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disc.

-

Data Acquisition: The KBr disc is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

The Biological Versatility of 2-Amino-5-methylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, and its derivatives represent a class of organic compounds with significant and diverse biological activities.[1][2] As a substituted anthranilic acid, this scaffold is considered a "privileged pharmacophore" in drug discovery, providing a versatile foundation for the development of novel therapeutic agents.[3] The unique arrangement of the amino group, carboxylic acid, and methyl group on the benzene (B151609) ring allows for a wide range of chemical modifications, leading to compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their antimicrobial and anticancer potential, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial Activity

Derivatives of benzoic acid have long been recognized for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[5][6] The introduction of different functional groups onto the this compound core can significantly modulate the antimicrobial potency and spectrum of the resulting compounds.[5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various benzoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[7] The following table summarizes the antimicrobial activities of different classes of benzoic acid derivatives against a range of pathogens.

| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |

| Hydrazones of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Staphylococcus aureus (MRSA) | 14–16 | [5] |

| Enterococcus faecalis (VRE) | 1 - 8 | [5] | |

| Gram-negative pathogens | 0.5 - 2 | [5] | |

| Candida species | 8 - 64 | [5] | |

| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 | [8] |

| Amoxicillin (B794) (Reference) | Methicillin-resistant S. aureus (MRSA) | 128 | [8] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [9] |

| Bacillus subtilis ATCC 6683 | 125 | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.[5][7]

Materials:

-

Test compounds

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

-

96-well microtiter plates[7]

-

Standardized microbial inocula (0.5 McFarland standard)[5]

-

Positive control (inoculum without compound) and negative control (broth without inoculum)[5]

-

Reference antimicrobial agents (e.g., Ampicillin, Fluconazole)[7]

Procedure:

-

Preparation of Test Compounds: Dissolve the test compounds in DMSO to create a stock solution. Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well microtiter plates.[5]

-

Preparation of Inoculum: Grow microbial cultures on appropriate agar (B569324) plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the diluted test compounds. Include positive and negative controls on each plate. Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Workflow for MIC Determination.

Anticancer Activity

Benzoic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[4] Their mechanism of action can be multifaceted, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and receptor tyrosine kinases.[10][11] this compound, in particular, has been shown to inhibit the growth of cancer cells, including human liver cancer cells, in vitro.[2]

Quantitative Anticancer Data

The anticancer activity of compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Compound/Derivative | Cell Line | IC50 | Reference |

| Benzoic Acid | Various Cancer Cell Lines | 85.54 ± 3.17 to 670.6 ± 43.26 µg/ml | [12] |

| Quinazolinone Derivative 5 | MCF-7 (Breast Cancer) | 100 µM/ml | [13] |

| Quinazolinone Derivative 8 | MCF-7 (Breast Cancer) | 100 µM/ml | [13] |

| Quinazolinone Derivative 9 | MCF-7 (Breast Cancer) | 100 µM/ml | [13] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 (Breast Cancer) | 18.7 µM | [13] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (Breast Cancer) | 15.6 µM | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

Materials:

-

Cancer cell lines (e.g., MCF-7)[14]

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)[14]

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., 10, 50, 100, and 250 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).[14]

-

Incubation: Incubate the plates for a specific period (e.g., 48 hours).[14]

-

MTT Addition: After incubation, remove the medium containing the test compounds and add the MTT solution to each well. Incubate for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The amino group, carboxylic acid moiety, and substituents on the phenyl ring all play crucial roles in target binding and overall pharmacological properties.[10] For instance, the 4-amino group is often essential for hydrogen bonding interactions with biological targets.[10]

Many benzoic acid derivatives exert their anticancer effects by inhibiting signaling pathways that are crucial for cancer cell growth and survival, such as the receptor tyrosine kinase (RTK) pathway.[10]

Simplified EGFR signaling pathway.

The synthesis of novel quinazolinone derivatives from 2-amino-5-cyano-3-methylbenzoic acid, a related compound, has been explored for the development of new kinase inhibitors.[3] This highlights the potential of the 2-amino-benzoic acid scaffold in generating compounds that can modulate key signaling pathways in cancer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2941-78-8 | FA17633 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. preprints.org [preprints.org]

- 14. derpharmachemica.com [derpharmachemica.com]

Unlocking the Potential of 2-Amino-5-methylbenzoic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Synthetic Versatility and Biological Applications of a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylbenzoic acid, a substituted anthranilic acid derivative, stands as a pivotal building block in the landscape of chemical synthesis. Its unique molecular architecture, featuring amino, carboxyl, and methyl functional groups, offers a versatile platform for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the research applications of this compound, with a particular focus on its role in pharmaceutical and agrochemical development. This document details its physicochemical properties, outlines key synthetic protocols for its modification, and presents available quantitative data on the biological activities of its derivatives. Furthermore, it visualizes critical experimental and synthetic workflows, offering a roadmap for researchers seeking to harness the potential of this valuable compound.

Core Properties of this compound

This compound, also known as 5-methylanthranilic acid, is a crystalline solid that serves as a fundamental precursor in various synthetic endeavors.[1] Its utility is underpinned by a set of distinct physicochemical properties that dictate its reactivity and handling.

| Property | Value | Reference(s) |

| CAS Number | 2941-78-8 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Melting Point | 175 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [2] |

| pKa | 2.27 ± 0.10 (Predicted) | [2] |

Synthetic Pathways and Key Transformations

The true potential of this compound is realized through its chemical transformations. Its amino and carboxylic acid functionalities provide reactive handles for a multitude of synthetic modifications, enabling the construction of diverse molecular scaffolds.

General Synthesis of Halogenated Derivatives

A common strategic modification of this compound involves halogenation, which introduces a key functional group for further derivatization. The following protocol outlines a general procedure for the chlorination of a related compound, 2-amino-3-methylbenzoic acid, which can be adapted for this compound.

Experimental Protocol: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid [3][4]

-

Materials: 2-amino-3-methylbenzoic acid, N,N-dimethylformamide (DMF), Dichlorohydantoin, Benzoyl peroxide, Ice water.

-

Procedure:

-

In a four-neck flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide.

-

Add dichlorohydantoin (0.5 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to 100 °C for 1 hour.

-

Monitor the reaction progress using liquid chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the white solid, wash with water, and dry to obtain 2-amino-3-methyl-5-chlorobenzoic acid.

-

-

Expected Outcome: This process typically results in a high yield (e.g., 87.7%) and high purity (e.g., 99.5%) of the chlorinated product.[3]

Synthesis of Quinazolinone Scaffolds

A significant application of this compound and its derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities.[5]

Prospective Experimental Protocol: Synthesis of a Substituted Quinazolinone

This protocol is a representative procedure for the synthesis of a quinazolinone derivative from a cyanated analog of this compound.

-

Materials: 2-Amino-5-cyano-3-methylbenzoic acid, Acetic anhydride (B1165640), Aniline (B41778), Ethanol (B145695).

-

Procedure:

-

Formation of the Benzoxazinone (B8607429) Intermediate:

-

A mixture of 2-Amino-5-cyano-3-methylbenzoic acid (1 mmol) and acetic anhydride (3 mmol) is heated at reflux for 2-3 hours.

-

The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ether, and dried.

-

-

Synthesis of the Quinazolinone:

-

The benzoxazinone intermediate (1 mmol) and aniline (1.1 mmol) are dissolved in ethanol and refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

-

Research Applications and Biological Potential

Derivatives of this compound have shown promise in several areas of therapeutic and agricultural research. While quantitative data for the parent compound is limited, the activities of its analogs highlight its potential as a versatile scaffold.

Anti-inflammatory and Analgesic Activity

Anthranilic acid derivatives, known as fenamates, are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] The structural similarity of this compound to this class suggests that its derivatives could possess anti-inflammatory and analgesic properties. Structure-activity relationship (SAR) studies of fenamates have shown that the position of the carboxylic acid and substitutions on the N-aryl ring are crucial for activity.[6]

Illustrative Quantitative Data for Related Aminobenzoic Acid Derivatives:

The following table presents IC₅₀ values for derivatives of a related compound, Benzoic acid, 2-(acetyloxy)-5-amino-, demonstrating their anti-inflammatory potential.

| Compound | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Reference |

| Derivative 1 | 50.2 ± 4.5 | 5.1 ± 0.6 | 10.3 ± 1.2 | 12.5 ± 1.8 | [7] |

| Derivative 2 | 75.8 ± 6.1 | 8.9 ± 0.9 | 15.7 ± 2.1 | 18.2 ± 2.5 | [7] |

| Indomethacin | 0.5 ± 0.1 | 1.2 ± 0.2 | 8.5 ± 1.0 | 9.8 ± 1.3 | [7] |

Anticancer Activity

Derivatives of 2-aminobenzoic acid have been investigated for their potential as anticancer agents.[8] These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor progression.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [8]

-

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.

-

Materials: 96-well plates, cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Kinase Inhibition

Derivatives of aminobenzoic acids have been explored as potential kinase inhibitors, which are crucial targets in cancer therapy.[9] The development of novel compounds from the this compound scaffold could lead to the discovery of new kinase inhibitors.

Illustrative Data for a Pyrimidine-Based Aurora Kinase Inhibitor:

The following table shows the inhibitory activity of a pyrimidine-based compound against Aurora A kinase and its effect on cancer cell proliferation.

| Compound | Aurora A IC₅₀ (nM) | NCI-H446 Cell Proliferation IC₅₀ (nM) | Reference |

| 13 | 18 | 170 | [10] |

Agrochemical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of agrochemicals, particularly insecticides.[11] The cyanated derivative, 2-amino-5-cyano-N,3-dimethylbenzamide, is a key precursor for certain insecticidal compounds.[11]

Spectroscopic Characterization

Thorough characterization of synthesized compounds is essential. The following outlines a general workflow for the spectroscopic analysis of a compound like this compound.

Experimental Protocol: General Spectroscopic Analysis [12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto an ATR crystal or prepare a KBr pellet.

-

Data Acquisition: Record the IR spectrum, typically from 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe.

-

Ionization: Use a standard ionization technique such as electron ionization (EI).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

-

References

- 1. Studies on the metabolic pathway of anthranilic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2941-78-8 [m.chemicalbook.com]

- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

2-Amino-5-methylbenzoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a substituted benzene (B151609) ring, allows for a diverse range of chemical transformations. This unique structural arrangement makes it an important precursor for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Consequently, this compound has garnered considerable attention in medicinal chemistry and drug development, serving as a key starting material for the synthesis of anti-inflammatory agents, analgesics, and anti-cancer drugs. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and experimental protocols involving this compound, with a particular focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for its use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 2941-78-8 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 175 °C (decomposes) | |

| Purity | ≥ 99% | |

| Solubility | Soluble in hot water and common organic solvents | [1] |

| InChI Key | NBUUUJWWOARGNW-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=C(C=C1)N)C(=O)O | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.48 (s, 1H), 7.06 (d, 1H), 6.65 (d, 1H), 2.13 (s, 3H) |

| ¹³C NMR | δ (ppm): 169.3, 152.5, 138.4, 134.7, 131.5, 121.0, 117.5, 20.6 |

| Infrared (IR) (KBr disc) | ν (cm⁻¹): 3471, 3365 (N-H stretching), 2921 (C-H stretching), 1690 (C=O stretching), 1591, 1564 (aromatic C=C stretching) |

| Mass Spectrum (EI) | m/z: 151 (M+), 133, 104 |

Applications in Organic Synthesis: A Gateway to Heterocycles

The dual functionality of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. A common and efficient method for the synthesis of quinazolinones from this compound involves a two-step process, proceeding through a benzoxazinone (B8607429) intermediate.

Step 1: Synthesis of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1.0 eq) and acetic anhydride (B1165640) (3.0 eq) is prepared.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the benzoxazinone product. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-methyl-2,3-diphenylquinazolin-4(3H)-one

-

Reaction Setup: The benzoxazinone intermediate from Step 1 (1.0 eq) and aniline (B41778) (1.1 eq) are dissolved in ethanol (B145695) in a round-bottom flask fitted with a reflux condenser.

-

Reaction: The solution is heated to reflux and maintained for 4-6 hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled. The quinazolinone product often precipitates from the solution upon cooling. The solid is collected by filtration, washed with cold ethanol, and dried to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Role in Drug Development: Precursor to PARP Inhibitors

Derivatives of this compound are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] PARP enzymes are essential for the repair of single-strand DNA breaks.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3][4]

Niraparib, an approved PARP inhibitor, is synthesized from a derivative of anthranilic acid. The synthesis often involves the use of 2-amino-5-cyano-3-methylbenzoic acid, which can be prepared from this compound through a series of reactions including bromination, esterification, and cyanation.

PARP Signaling Pathway and Inhibition

The PARP signaling pathway is initiated by DNA damage, which activates PARP1 to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit DNA repair machinery. PARP inhibitors act by competing with the NAD+ substrate at the catalytic site of PARP, thereby preventing the formation of PAR chains and trapping PARP on the DNA.[5] This trapping is particularly cytotoxic to cancer cells with deficient homologous recombination repair.[6]

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of bioactive heterocycles, most notably quinazolinones, and as a precursor to life-saving pharmaceuticals such as PARP inhibitors. The straightforward reactivity of its amino and carboxylic acid functionalities, coupled with the ability to introduce further diversity through reactions on the aromatic ring, ensures its continued importance in academic research and the pharmaceutical industry. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

- 1. This compound | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Mechanisms of PARP inhibitor resistance in cancer and insights into the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 5-Methylanthranilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylanthranilic acid, a substituted derivative of anthranilic acid, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-Methylanthranilic acid. Detailed experimental protocols for its synthesis are provided, along with a comparative analysis of its properties in tabular format. Furthermore, a logical workflow for its synthesis is visualized using a DOT graph. This document is intended to be a thorough resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

Anthranilic acid and its derivatives are a class of compounds with significant importance in both biological and industrial contexts. First obtained from the degradation of indigo, anthranilic acid itself is a precursor in the biosynthesis of tryptophan.[1] The addition of functional groups to the anthranilic acid scaffold allows for the synthesis of a wide array of molecules with diverse properties and applications. 5-Methylanthranilic acid, with a methyl group at the 5-position of the benzene (B151609) ring, is a key intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure combines the functionalities of an aromatic amine and a carboxylic acid, making it a versatile reagent in organic chemistry.

While the specific historical moment of the discovery of 5-Methylanthranilic acid is not well-documented, its synthesis and study are intrinsically linked to the broader history of research into anthranilic acid and its derivatives, which gained momentum with the development of the synthetic dye industry in the late 19th century.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methylanthranilic acid is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Amino-5-methylbenzoic acid | [2] |

| Synonyms | 5-Methylanthranilic acid, 6-Amino-m-toluic acid | [3] |

| CAS Number | 2941-78-8 | [4] |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 175 °C (decomposes) | [4] |

| Boiling Point | 273.17 °C (estimate) | [4] |

| Solubility | Soluble in ethanol (B145695) and dimethyl sulfoxide; limited solubility in water. | [5] |

| pKa | Not readily available | |

| LogP | 2.4 (estimated) | [2] |

Synthesis of 5-Methylanthranilic Acid

The most common and well-established method for the synthesis of 5-Methylanthranilic acid proceeds through a two-step process starting from p-toluidine (B81030). The first step involves the synthesis of the intermediate, 5-methylisatin (B515603), via the Sandmeyer isatin (B1672199) synthesis. The subsequent step is the oxidative cleavage of the isatin ring to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-Methylisatin from p-Toluidine

This procedure is adapted from the Organic Syntheses protocol for the preparation of isatin and its derivatives.[6]

Materials:

-

p-Toluidine

-

Crystallized sodium sulfate

-

Hydroxylamine (B1172632) hydrochloride

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Water

-

5 L round-bottomed flask

-

Mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

Preparation of Isonitrosoaceto-p-toluidide:

-

In a 5 L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add 1300 g of crystallized sodium sulfate.

-

In a separate beaker, prepare a solution of 54 g (0.5 mole) of p-toluidine in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid.

-

Add the p-toluidine hydrochloride solution to the chloral hydrate solution.

-

Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

-

Heat the mixture to boiling using a heating mantle. The reaction is typically complete within a few minutes of boiling, indicated by the formation of a crystalline precipitate of isonitrosoaceto-p-toluidide.

-

Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with water and air-dry. The expected yield is 75–77 g (83–86% of the theoretical amount). The melting point of the product is approximately 162 °C.[6]

-

-

Cyclization to 5-Methylisatin:

-

To 600 g (326 mL, 5.9 moles) of concentrated sulfuric acid, warmed to 50 °C, slowly add 80 g (0.45 mole) of dry, powdered isonitrosoaceto-p-toluidide with stirring. The rate of addition should be controlled to maintain the temperature between 60-70 °C.

-

After the addition is complete, heat the mixture to 80 °C and maintain for 10 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it onto 3 L of crushed ice.

-

Allow the mixture to stand for about 30 minutes, during which time the crude 5-methylisatin will precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water until the washings are no longer acidic.

-

The crude 5-methylisatin can be purified by recrystallization from glacial acetic acid. The purified product has a melting point of 187 °C.[6] The expected yield of the crude product is 65–68 g (90–94% of the theoretical amount).[6]

-

Step 2: Oxidation of 5-Methylisatin to 5-Methylanthranilic Acid

This procedure is based on the known oxidation of isatins to anthranilic acids using alkaline hydrogen peroxide.[7]

Materials:

-

5-Methylisatin

-

Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Concentrated hydrochloric acid (HCl)

-

Beaker or flask

-

Stirring plate and stir bar

-

Ice bath

Procedure:

-

Preparation of the Isatin Salt:

-

In a beaker, suspend the crude 5-methylisatin in a solution of sodium hydroxide in water at room temperature. Stir the mixture until the isatin dissolves to form the sodium salt.

-

-

Oxidation:

-

Cool the solution in an ice bath.

-

Slowly add a 30% hydrogen peroxide solution to the cooled isatin salt solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below a certain threshold to avoid unwanted side reactions.

-

-

Acidification and Isolation:

-

After the addition of hydrogen peroxide is complete, allow the reaction to proceed for a specified time at room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 5-Methylanthranilic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

-

Synthesis Workflow

The following DOT script generates a diagram illustrating the two-step synthesis of 5-Methylanthranilic acid from p-toluidine.

Spectroscopic Data

The characterization of 5-Methylanthranilic acid is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Data for the parent compound, anthranilic acid, in DMSO-d₆ shows aromatic protons in the range of 6.5-7.8 ppm, an amine proton, and a carboxylic acid proton. The methyl group in 5-Methylanthranilic acid would appear as a singlet in the aliphatic region. | [8] |

| ¹³C NMR | For anthranilic acid, the carboxylic carbon resonates around 170 ppm, and the aromatic carbons appear between 110-150 ppm. The methyl carbon in the 5-methyl derivative would be observed in the aliphatic region. | [8] |

| Infrared (IR) | The IR spectrum of this compound from the NIST database shows characteristic peaks for N-H stretching of the amine, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. | [3] |

| Mass Spectrometry | The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. | [9] |

Applications in Research and Drug Development

Anthranilic acid and its derivatives are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[10] They have been investigated for their potential as:

-

Anti-inflammatory agents: The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of N-phenylanthranilic acid.

-

Antimicrobial and Antiviral agents: Various derivatives have shown promising activity against bacteria, fungi, and viruses.[10]

-

Anticancer agents: Some anthranilic acid derivatives have been explored as inhibitors of pathways involved in cancer progression, such as the hedgehog signaling pathway.[10]

-

Central Nervous System (CNS) active agents: The structural similarity to neurotransmitters has led to the investigation of anthranilic acid derivatives for various CNS applications.

5-Methylanthranilic acid serves as a crucial starting material for the synthesis of more complex molecules within these therapeutic areas. The methyl group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Conclusion

5-Methylanthranilic acid is a synthetically important and versatile chemical intermediate. While its specific discovery is not a singular historical event, its preparation and utility are well-established within the broader field of organic chemistry. This guide has provided a detailed overview of its properties, a comprehensive experimental protocol for its synthesis, and an indication of its applications in modern research and development. The provided data and workflows are intended to equip researchers and scientists with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. "The Organic Synthesis of Anthranilic Acid Derivatives as Potential Act" by Paul Chappell [scholarworks.gvsu.edu]

- 2. 5-Methylanthranilic acid | C8H8NO2- | CID 4556387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 5-Methylanthranilic acid [chembk.com]

- 5. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolinones from 2-Amino-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazolinone derivatives from 2-Amino-5-methylbenzoic acid, a key intermediate in the development of various therapeutic agents. The quinazolinone scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The methodologies outlined below are based on established synthetic strategies for quinazolinone synthesis from anthranilic acid derivatives.[1][2]

Overview of Synthetic Strategies

The synthesis of quinazolinones from this compound can be primarily achieved through two well-established routes: a classical two-step synthesis involving a benzoxazinone (B8607429) intermediate and a more modern, efficient one-pot microwave-assisted approach.

-

Two-Step Synthesis via Benzoxazinone Intermediate: This reliable method involves the initial acylation of this compound to form a 6-methyl-benzoxazinone intermediate.[1][2] This intermediate is then reacted with a primary amine to yield the desired 3-substituted-6-methyl-quinazolin-4(3H)-one. This method is robust and allows for the isolation and purification of the intermediate, which can be beneficial for overall yield and purity.

-

Microwave-Assisted One-Pot Synthesis: Leveraging the advantages of microwave irradiation, this approach offers a rapid and efficient synthesis of quinazolinones.[3][4][5] Microwave heating can significantly reduce reaction times and improve yields by promoting efficient molecular interactions.[3][6] This one-pot procedure combines this compound, an amine, and a cyclizing agent, streamlining the synthetic process.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of quinazolinones from this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.

| Parameter | Two-Step Synthesis (via Benzoxazinone) | Microwave-Assisted One-Pot Synthesis |

| Starting Material | This compound | This compound |

| Key Reagents | Acetic Anhydride (B1165640), Primary Amine | Primary Amine, Trimethyl Orthoformate |

| Solvent | Acetic Anhydride (Step 1), Ethanol (B145695) (Step 2) | Solvent-free or minimal solvent (e.g., DMF) |

| Reaction Temperature | Reflux (Step 1), Reflux (Step 2) | 120-150 °C |

| Reaction Time | 2-4 hours (Step 1), 4-8 hours (Step 2) | 15-45 minutes |

| Typical Yield | 70-90% | 80-95% |

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-Aryl-6-methyl-quinazolin-4(3H)-ones via a Benzoxazinone Intermediate

This protocol details the synthesis of 3-aryl-6-methyl-quinazolin-4(3H)-ones from this compound in two distinct steps.

Step 1: Synthesis of 6-methyl-2-methyl-4H-3,1-benzoxazin-4-one

-

Materials:

-

This compound

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Filtration apparatus

-

Cold ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, add this compound (1.0 eq).

-

Add an excess of acetic anhydride (3.0-5.0 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ether, and dried under vacuum to yield 6-methyl-2-methyl-4H-3,1-benzoxazin-4-one.[1]

-

Step 2: Synthesis of 3-Aryl-2,6-dimethyl-quinazolin-4(3H)-one

-

Materials:

-

6-methyl-2-methyl-4H-3,1-benzoxazin-4-one (from Step 1)

-

Aromatic primary amine (e.g., aniline)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

-

Procedure:

-

In a round-bottom flask, dissolve the 6-methyl-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol.

-

Add the aromatic primary amine (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 3-aryl-2,6-dimethyl-quinazolin-4(3H)-one.[1]

-

Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Substituted-6-methyl-quinazolin-4(3H)-ones